Superior Anti-Mycobacterial Activity of hBD-1 Compared to Its Derived Motif Pep-B
In a direct comparison against Mycobacterium tuberculosis H37Rv, the full-length hBD-1 peptide demonstrated 10-fold greater potency than its computationally derived short motif Pep-B [1]. This significant difference highlights the importance of the intact defensin structure for optimal anti-mycobacterial activity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | MIC = 2 μg/mL |
| Comparator Or Baseline | Pep-B (derived motif) MIC = 20 μg/mL |
| Quantified Difference | 10-fold lower MIC for hBD-1 |
| Conditions | In vitro broth microdilution assay against actively growing M. tuberculosis H37Rv |
Why This Matters
This 10-fold potency advantage indicates that the full-length hBD-1 is a more effective and economically viable lead candidate for anti-tuberculosis peptide development than its truncated fragments.
- [1] Sharma R, Saikia UN, Sharma S, Verma I. Activity of human beta defensin-1 and its motif against active and dormant Mycobacterium tuberculosis. Appl Microbiol Biotechnol. 2017;101(19):7239-7248. doi:10.1007/s00253-017-8466-3 View Source
